molecular formula C25H22ClN3O3S B2779728 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate CAS No. 953135-59-6

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate

Cat. No.: B2779728
CAS No.: 953135-59-6
M. Wt: 479.98
InChI Key: ISELXCTZQUPDFI-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a benzothiazole ring, and a chlorophenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a phenyl halide.

    Attachment of the Chlorophenoxyacetate Group: The final step involves esterification, where the benzothiazole derivative reacts with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Derivatives with new functional groups introduced at specific positions

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor, along with its potential for further chemical modification, makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c26-18-6-8-20(9-7-18)31-17-24(30)32-21-10-11-22-23(16-21)33-25(27-22)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISELXCTZQUPDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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